Product packaging for 6-(1H-Imidazol-2-yl)nicotinic acid(Cat. No.:CAS No. 117668-19-6)

6-(1H-Imidazol-2-yl)nicotinic acid

Cat. No.: B3217241
CAS No.: 117668-19-6
M. Wt: 189.17 g/mol
InChI Key: ZKGQNKNFKCRBPB-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Nitrogen-containing heterocycles are particularly prevalent in nature and are foundational to many biological processes. nih.gov Nicotinic acid, also known as vitamin B3 or niacin, is a simple pyridine (B92270) derivative and a fundamental building block in biochemistry. chemsrc.comchemicalbook.com Its derivatives have been the subject of extensive research, leading to the development of compounds with a wide array of applications. nih.govchemistryjournal.net

The introduction of an imidazole (B134444) ring to the nicotinic acid backbone, as seen in 6-(1H-Imidazol-2-yl)nicotinic acid, creates a hybrid structure with unique chemical properties. Imidazole itself is a five-membered aromatic ring with two nitrogen atoms and is a key component of important biological molecules like the amino acid histidine. longdom.orgnih.gov The fusion of these two heterocyclic systems, pyridine and imidazole, results in a molecule with a distinct electronic distribution and potential for diverse chemical interactions.

Significance of Imidazole-Substituted Nicotinic Acid Derivatives in Chemical Biology

The strategic combination of imidazole and nicotinic acid moieties has significant implications for chemical biology. Imidazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net This is often attributed to the ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions in biological systems. nih.gov

Similarly, nicotinic acid and its derivatives have demonstrated a range of pharmacological effects. chemistryjournal.netresearchgate.net The development of novel nicotinic acid derivatives is an active area of research, with studies exploring their potential as antioxidant and anticancer agents. nih.gov The synthesis of various nicotinic acid derivatives has been a strategy to create new compounds with enhanced or novel biological activities. researchgate.net

The rationale behind creating imidazole-substituted nicotinic acid derivatives lies in the potential for synergistic or novel biological effects arising from the combined properties of both heterocyclic rings. These compounds are of interest in drug discovery as they can interact with a variety of biological targets. Research into compounds like this compound is driven by the prospect of identifying new lead structures for the development of future therapeutic agents.

Chemical Properties of this compound

The chemical and physical properties of this compound are foundational to understanding its behavior and potential applications. Below is a table summarizing some of its key predicted and known characteristics.

PropertyValue
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
CAS Number 117668-19-6 bldpharm.com
Predicted Boiling Point 442.5±30.0 °C chemicalbook.com
Predicted Density 1.39±0.1 g/cm³ chemicalbook.com
Predicted pKa 2.92±0.10 chemicalbook.com
Storage Temperature 2-8°C chemicalbook.com

This data is based on predicted values and should be used as a reference.

Research and Synthesis

The synthesis of nicotinic acid derivatives can be achieved through various chemical reactions. researchgate.net For instance, the synthesis of some derivatives involves the reaction of nicotinoyl chloride with hydrazine (B178648) hydrate (B1144303) to form nicotinic acid hydrazide, which can then be reacted with various aldehydes. researchgate.net Another approach involves the oxidative ammonolysis of 3-methylpyridine (B133936) to produce 3-cyanopyridine (B1664610), which is then hydrolyzed to nicotinic acid. nih.gov More recently, enzymatic approaches for nicotinic acid synthesis are being explored as a more sustainable alternative to traditional chemical methods. nih.govfrontiersin.org

While specific synthesis routes for this compound are not extensively detailed in the provided search results, the synthesis of related imidazopyridine compounds often involves the reaction of a diamino-nicotinic acid ester with a haloketone. For example, a process for preparing substituted imidazopyridine compounds involves reacting 5,6-diamino-nicotinic acid methyl ester with a bromobutanone. google.com This suggests that a potential synthetic strategy for this compound could involve the cyclization of a suitably functionalized aminonicotinic acid derivative with a reagent that provides the imidazole ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B3217241 6-(1H-Imidazol-2-yl)nicotinic acid CAS No. 117668-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGQNKNFKCRBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 1h Imidazol 2 Yl Nicotinic Acid and Analogs

General Strategies for Imidazole-Nicotinic Acid Core Assembly

The assembly of the target molecule can be approached through several strategic pathways, primarily involving either the functionalization of a pre-existing nicotinic acid core followed by the introduction of the imidazole (B134444) ring, or the construction of the imidazole ring onto a suitably modified pyridine (B92270) derivative.

The functionalization of the nicotinic acid core is a critical first step in many synthetic routes. The goal is to activate the C6 position of the pyridine ring to facilitate subsequent coupling with the imidazole moiety.

Halogenation: A common strategy involves the introduction of a halogen atom (Cl, Br, F) at the C6 position. For example, 2-chloronicotinic acid is a readily available starting material that can be prepared via methods like diazotization of 2-aminonicotinic acid followed by a Sandmeyer reaction, or through direct chlorination approaches. researchgate.net The presence of the electron-withdrawing carboxylic acid group and the ring nitrogen facilitates nucleophilic attack at the halo-substituted positions. libretexts.org

Esterification: The carboxylic acid group of nicotinic acid is often converted to an ester (e.g., methyl or ethyl ester) early in the synthesis. sciencescholar.us This transformation serves two main purposes: it protects the acidic proton, preventing interference with basic reagents used in subsequent steps, and it can improve the solubility of intermediates in organic solvents. The ester can be hydrolyzed back to the carboxylic acid in the final step of the synthesis.

Industrial production of nicotinic acid itself is primarily achieved through the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. nih.gov These processes provide the basic nicotinic acid scaffold, which then requires further functionalization for the synthesis of more complex derivatives. nih.gov

The imidazole ring can be introduced as a pre-formed entity or constructed stepwise on the pyridine core.

Coupling with Pre-formed Imidazole: The most direct method involves coupling a functionalized nicotinic acid derivative with imidazole itself or a protected version, such as 1-trityl-1H-imidazole or a silyl-protected imidazole. The imidazole acts as a nucleophile, attacking the activated pyridine ring. uib.no

Stepwise Imidazole Synthesis: Alternatively, the imidazole ring can be constructed from a 6-aminonicotinic acid precursor. nih.gov This involves reacting the amino group with appropriate reagents to form the five-membered heterocyclic ring. Numerous methods exist for imidazole synthesis, such as the reaction of an aldehyde, an amine, and a source of ammonia, or the cyclization of α-aminoketones with a formamide (B127407) equivalent. rsc.orgnih.govrsc.org

The imidazole ring is an aromatic, five-membered heterocycle containing two nitrogen atoms. chemicalbook.com One nitrogen is pyrrole-like and the other is pyridine-like, which allows it to act as both a hydrogen bond donor and acceptor, a key feature in its chemical reactivity. nih.govlibretexts.org

Specific Coupling Reactions for C-N Bond Formation at Pyridine C6 Position

The crucial step in the synthesis is the formation of the bond between the C6 of the nicotinic acid core and a nitrogen atom of the imidazole ring. This is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond. In this reaction, a nucleophile (the imidazole) displaces a leaving group (typically a halide) on the aromatic pyridine ring. libretexts.orgmasterorganicchemistry.com

The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, especially when further activated by electron-withdrawing groups like the carboxylic acid at C3. masterorganicchemistry.com The reaction of a 6-halonicotinic acid or its ester with imidazole, often in the presence of a base like potassium carbonate or sodium hydride, can yield the desired product. The reactivity of the halide leaving group generally follows the order F > Cl > Br > I for SNAr reactions, as the rate-limiting step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. libretexts.orgbyu.edu However, practical considerations such as starting material cost and availability often lead to the use of chloro- or bromo-pyridines. researchgate.net

ParameterTypical Conditions for SNArResearch Findings
Substrate 6-Chloro- or 6-FluoronicotinateHalogenated pyridines are effective substrates, with reactivity enhanced by electron-withdrawing groups. libretexts.orgrsc.org
Nucleophile Imidazole, Sodium ImidazolideImidazole acts as the nitrogen nucleophile.
Base K₂CO₃, NaH, Cs₂CO₃A base is typically required to deprotonate the imidazole or neutralize the HX by-product.
Solvent DMF, DMSO, NMPPolar aprotic solvents are commonly used to solvate the reactants and facilitate the reaction.
Temperature 80-150 °CElevated temperatures are often necessary to overcome the activation energy barrier. researchgate.net

This table is interactive. You can sort and filter the data.

Transition metal-catalyzed reactions, particularly those using palladium or copper, have become powerful tools for C-N bond formation due to their high efficiency and functional group tolerance. nih.govnih.gov

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for this purpose. tcichemicals.com In this reaction, a 6-halonicotinate ester is coupled with imidazole in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Copper-catalyzed couplings, often referred to as Ullmann-type reactions, are also effective and can sometimes be more cost-effective than palladium-based systems. nih.gov These methods often proceed under milder conditions than traditional SNAr reactions and can be applied to a broader range of substrates. tcichemicals.com

ParameterTypical Conditions for Cross-CouplingResearch Findings
Catalyst Pd(OAc)₂, Pd₂(dba)₃, CuI, Cu₂OPalladium and copper complexes are the most common catalysts for C-N bond formation. tcichemicals.comnih.gov
Ligand Xantphos, BINAP, PhenanthrolinePhosphine or nitrogen-based ligands are essential to stabilize the metal center and facilitate the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONaA strong, non-nucleophilic base is crucial for the reaction mechanism. tcichemicals.com
Solvent Toluene, Dioxane, DMFAnhydrous, non-protic solvents are generally required.
Temperature 80-120 °CTemperatures are generally lower than those required for uncatalyzed SNAr.

This table is interactive. You can sort and filter the data.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing the synthesis of 6-(1H-imidazol-2-yl)nicotinic acid involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and side products.

Key factors for optimization include:

Choice of Catalyst and Ligand: In cross-coupling reactions, screening different metal-ligand combinations is critical. The electronic and steric properties of the ligand can dramatically influence the catalytic activity and selectivity. nih.gov

Base and Solvent: The choice of base and solvent is interdependent and can affect reactant solubility and reaction rates. For instance, stronger bases may accelerate the reaction but can also lead to side reactions if not chosen carefully.

Temperature and Reaction Time: These parameters must be balanced. Higher temperatures can increase reaction rates but may also promote decomposition of reactants or products. Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time.

Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields for reactions like SNAr on nicotinic acid derivatives. researchgate.net For example, a reaction that takes several hours under conventional heating might be completed in minutes in a microwave reactor.

The following table illustrates a hypothetical optimization study for a palladium-catalyzed coupling, based on common findings in the literature.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)K₂CO₃Toluene11045
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11068
3Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃Toluene11055
4Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane10075
5Pd(OAc)₂ (2)Xantphos (4)K₃PO₄Dioxane10082

This table is interactive. You can sort and filter the data.

This data suggests that the combination of a palladium acetate (B1210297) catalyst with the Xantphos ligand, potassium phosphate (B84403) as the base, and dioxane as the solvent provides the highest yield under these tested conditions.

Synthesis of Precursor Molecules and Intermediates

The efficient synthesis of the target compound is critically dependent on the accessibility of key intermediates, primarily substituted nicotinic acid derivatives. These intermediates must possess reactive functional groups at the 6-position of the pyridine ring that can be readily converted into the desired imidazole moiety. Common reactive groups include halogens, hydrazines, and nitriles, which serve as chemical handles for subsequent cyclization and coupling reactions.

Halogenated pyridines, particularly chloropyridines, are among the most valuable precursors in pyridine chemistry due to their versatility in cross-coupling reactions and nucleophilic substitutions. The conversion of a hydroxypyridine to a chloropyridine is a common and effective strategy for activating the ring system. For instance, 2-chloro-6-methylnicotinic acid can be synthesized by heating 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride at 125°C. prepchem.com This reaction results in a good yield (72%) of the chlorinated product after purification. prepchem.com This method represents a general principle for converting pyridone-type structures into reactive chloro-derivatives, which are essential for further elaboration.

Similarly, bromo-substituted pyridines are crucial for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. mdpi.com For example, 5-bromo-2,3-diaminopyridines have been used as starting materials to prepare more complex fused heterocyclic systems. mdpi.com The bromine atom provides a reactive site for the introduction of various aryl or heterocyclic groups, demonstrating the utility of halogenated pyridines in building molecular complexity.

Table 1: Halogenated Pyridine Precursors

Compound NameStarting Material(s)Reagent(s)Key TransformationRef.
2-Chloro-6-methylnicotinic acid2-Hydroxy-6-methyl-nicotinic acidPhosphorus oxychloride (POCl₃)Hydroxyl to Chloro substitution prepchem.com
5-Bromo-2-phenylimidazo[4,5-b]pyridine5-Bromo-2,3-diaminopyridine, Benzaldehydep-BenzoquinoneCyclocondensation mdpi.com
6-Chloro-2-methoxy-4-methylnicotinonitrileNot specifiedNot specifiedNot specified chemicalbook.com

An alternative to modifying an existing pyridine ring is to construct the polysubstituted ring system from simpler, acyclic precursors. This approach offers significant flexibility in introducing a wide array of substituents. A notable metal-free approach involves the [3+3] annulation between enamines and β,β-dichloromethyl peroxides. mdpi.com In this method, a base-mediated reaction generates a β-chloro enone intermediate from the peroxide. mdpi.com Concurrently, the enamine forms a resonance-stabilized carbanion, which then attacks the β-chloro enone. mdpi.com A subsequent intramolecular cyclocondensation yields the desired polysubstituted pyridine. mdpi.com For example, this strategy has been used to synthesize compounds like 2-methyl-6-phenylnicotinonitrile (B1627519) with a 78% yield. mdpi.com

Table 2: Pyridine Synthesis via Ring Construction

Product CompoundStarting MaterialsKey ReagentsMethodRef.
2-Methyl-6-phenylnicotinonitrileEnamine, β,β-Dichloromethyl peroxidePotassium hydroxide (B78521) (KOH)Metal-free [3+3] annulation mdpi.com
6-(4-Chlorophenyl)-2-methylnicotinonitrileEnamine, β,β-Dichloromethyl peroxidePotassium hydroxide (KOH)Metal-free [3+3] annulation mdpi.com

Beyond halogenated compounds, other functionalized pyridines serve as important precursors. Nicotinonitrile derivatives are key intermediates, as the nitrile group can be hydrolyzed to the carboxylic acid of the final nicotinic acid product. The synthesis of various substituted nicotinonitriles, such as 6-(2-chlorophenyl)-2-methylnicotinonitrile, has been reported through ring construction methodologies. mdpi.com

Another valuable class of precursors is hydrazino-substituted pyridines. For example, 6-hydrazinonicotinic acid hydrazide is a useful precursor where the reactivity of its two distinct hydrazinyl groups can be selectively utilized. researchgate.net This compound can be reacted with various aryl or heteroaryl aldehydes to chemoselectively form 6-[(2-arylidene)hydrazinyl]nicotinohydrazides. researchgate.net These resulting hydrazone structures can then undergo further cyclization reactions to build more complex heterocyclic systems. researchgate.net

Table 3: Other Key Precursor Molecules

Precursor NameClassSynthetic UtilityRef.
6-Hydrazinonicotinic acid hydrazideHydrazinyl-pyridinePrecursor for chemo- and regioselective synthesis of pyridinohydrazones researchgate.net
2-Methyl-6-phenylnicotinonitrilePyridine-nitrileIntermediate for nicotinic acid synthesis via nitrile hydrolysis mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 6-(1H-Imidazol-2-yl)nicotinic acid molecule. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the pyridine (B92270) and imidazole (B134444) rings, as well as the carboxylic acid proton, exhibit distinct chemical shifts. For instance, the protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts and coupling patterns providing information about their relative positions. The imidazole protons also resonate in the aromatic region but at slightly different frequencies, allowing for their differentiation from the pyridine protons. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides complementary information by identifying the chemical environment of each carbon atom. The carbon atoms of the pyridine and imidazole rings, as well as the carboxyl carbon, will each produce a unique signal. The chemical shifts of these signals are indicative of their electronic environment and neighboring atoms.

Detailed analysis of the chemical shifts, integration of the proton signals, and the coupling constants observed in the NMR spectra allows for the unambiguous assignment of all protons and carbons, thereby confirming the chemical structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is an essential tool for verifying the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement.

The expected exact mass of this compound (C₉H₇N₃O₂) can be calculated and compared to the experimentally determined mass. A close correlation between the calculated and observed mass provides strong evidence for the compound's elemental composition. The mass spectrum will show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the molecule. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Analytical Data Value
Molecular FormulaC₉H₇N₃O₂
Molecular Weight205.17 g/mol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound would include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-N and C=N stretching vibrations from the pyridine and imidazole rings, which would be observed in the fingerprint region (below 1600 cm⁻¹).

N-H stretching from the imidazole ring, which can be seen in the region of 3200-3500 cm⁻¹.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The presence and position of these absorption bands provide confirmatory evidence for the key functional groups of the molecule.

Functional Group Characteristic IR Absorption (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carbonyl C=O1700-1725
Imidazole N-H3200-3500
Aromatic C-H>3000
C-N / C=NFingerprint Region (<1600)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and for quantifying its amount in a sample. A suitable HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

By monitoring the elution of the compound using a UV detector at an appropriate wavelength, a chromatogram is obtained. A pure sample of this compound should ideally show a single, sharp peak. The area under this peak is proportional to the concentration of the compound, allowing for accurate quantification when compared against a standard of known concentration. The presence of any additional peaks would indicate the presence of impurities. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule.

This technique reveals detailed information about bond lengths, bond angles, and torsional angles. It can definitively establish the planarity of the pyridine and imidazole rings and the relative orientation of these two rings with respect to each other. Furthermore, X-ray crystallography can elucidate the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack in the crystal lattice. This provides an unambiguous determination of the compound's solid-state conformation.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₇N₃O₂). A close agreement between the experimental and theoretical values confirms the elemental composition and the empirical formula of the compound, providing a fundamental check of its identity and purity.

Element Theoretical Percentage
Carbon (C)52.68%
Hydrogen (H)3.44%
Nitrogen (N)20.48%
Oxygen (O)15.59%

Investigation of Biological Activities and Molecular Interaction Mechanisms

Antimicrobial Activity Spectrum

While direct studies on the antimicrobial properties of 6-(1H-Imidazol-2-yl)nicotinic acid are not extensively documented in publicly available research, investigations into related imidazole-containing structures provide insights into their potential as antimicrobial agents.

Research into various imidazole (B134444) derivatives has demonstrated a breadth of antibacterial activities. For instance, a series of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro acs.orgnih.govnih.govtriazolo[3,4-b] acs.orgnih.govnih.govthiadiazepines were synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov While these compounds showed some activity, it was generally notable only at higher concentrations (250 and 500 µg/ml) and was not comparable to standard drugs. nih.gov

Nitroimidazole derivatives are a known class of antimicrobial drugs effective against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism often involves the reduction of the nitro group to form radical anions that are damaging to microbial cells. nih.gov Molecular hybrids incorporating an imidazole moiety have also been shown to exhibit effective antibacterial activity against various strains, with some demonstrating potency superior to reference drugs like norfloxacin (B1679917) and chloramphenicol, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

It is important to note that these findings pertain to derivatives and not directly to this compound. The data suggests that the broader family of imidazole-containing compounds holds potential for antibacterial activity, which may warrant future investigation for the specific subject compound.

Similar to the antibacterial studies, direct in vitro antifungal data for this compound is scarce. However, research on related compounds provides a basis for potential activity. For example, the aforementioned 6-(1H-benz[d]imidazol-2-yl) thiadiazepine derivatives were also tested against two fungal organisms, showing some activity at higher concentrations. nih.gov

The development of novel antifungal agents is a critical area of research due to increasing drug resistance. frontiersin.org In this context, various heterocyclic compounds are being explored. For instance, a novel membrane-active peptide, KKVVFKVKFKK (MP), demonstrated potent fungicidal activity against a range of pathogenic fungi, including fluconazole-resistant strains, with Minimum Inhibitory Concentrations (MICs) between 2 and 32 μg/ml. nih.gov This highlights the potential of peptide-based structures, which can be seen as distinct from the subject compound.

Further research is necessary to determine if this compound itself possesses any intrinsic antifungal properties.

Enzyme Modulation and Inhibition Profiles

The interaction of this compound and its derivatives with various enzymes has been a more fruitful area of investigation, with significant findings in glucokinase activation and potential for kinase inhibition.

A significant area of research has been the development of glucokinase (GK) activators for the potential treatment of type 2 diabetes. acs.orgnih.gov Glucokinase is a key enzyme in glucose homeostasis. acs.orgnih.gov While there is no direct evidence of this compound itself acting as a glucokinase activator, a closely related derivative has been identified as a potent and hepatoselective glucokinase activator. acs.org

This derivative, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, was designed to have preferential activity in hepatocytes versus pancreatic β-cells to reduce the risk of hypoglycemia. acs.org In preclinical studies, this compound robustly lowered fasting and postprandial glucose levels without causing hypoglycemia, leading to its selection as a clinical development candidate. acs.org The design of these activators focused on low passive permeability to minimize distribution to extrahepatic tissues while optimizing them as substrates for active liver uptake. acs.org

Table 1: Glucokinase Activation Data for (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

ParameterValueReference
Target EnzymeGlucokinase (GK) acs.org
ActivityPotent, hepatoselective activator acs.org
Preclinical EffectLowered fasting and postprandial glucose acs.org
Hypoglycemia RiskReduced acs.org

Acetohydroxyacid synthase (AHAS) is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it an attractive target for herbicides and antimicrobial agents. nih.govresearchgate.net The imidazolinone class of herbicides are known potent inhibitors of AHAS. nih.govnih.gov

The inhibition of protein kinases, such as BRAF kinase, is a key strategy in cancer therapy, particularly for melanoma. nih.govnih.gov Certain 2,4,5-trisubstituted imidazoles have been designed and identified as potent BRAF inhibitors. nih.gov For instance, compounds like 6-{2-[4-(2-dimethylamino-ethoxy)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-naphthalen-1-ol have shown significant inhibitory activity with an IC50 of 9 nM. nih.gov

These active compounds are structurally more complex than this compound. Pyridinyl imidazole compounds have also been identified as dual inhibitors of BRAF V600E kinase and mTOR signaling in melanoma cells. mdpi.com While the core imidazole structure is present in this compound, the specific substitutions that confer potent BRAF inhibitory activity in the documented inhibitors are absent. Consequently, there is no direct evidence to suggest that this compound is a BRAF kinase inhibitor. This remains a potential area for future structural modification and investigation.

HIV-1 Reverse Transcriptase and RNase H Inhibition

The human immunodeficiency virus type 1 (HIV-1) relies on the dual enzymatic activities of its reverse transcriptase (RT) for replication: a DNA polymerase function and a ribonuclease H (RNase H) function. While numerous inhibitors have been developed to target the polymerase activity of RT, the RNase H active site remains a less exploited but critical target for antiretroviral therapy.

Currently, there is a lack of direct scientific literature specifically investigating the inhibitory effects of this compound on HIV-1 RT and its RNase H domain. Research in this area has primarily focused on other chemical scaffolds. For instance, studies have identified various classes of compounds as inhibitors of HIV-1 RNase H, including diketo acids, N-hydroxy naphthyridinones, and 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases. These compounds typically function by chelating the divalent metal ions essential for the catalytic activity of the RNase H active site. While some benzimidazole (B57391) derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 RT, these studies have not specifically included the this compound structure. nih.gov Therefore, the potential for this specific compound to act as an inhibitor of HIV-1 RT or RNase H remains an area for future investigation.

H+/K+-ATPase Inhibition

The proton/potassium adenosine (B11128) triphosphatase (H+/K+-ATPase) is the primary enzyme responsible for gastric acid secretion in the stomach. Inhibition of this enzyme is a key therapeutic strategy for managing acid-related disorders.

tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition

The enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for the growth of many bacterial pathogens, making it an attractive target for the development of novel antibiotics. TrmD catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific guanine (B1146940) in tRNA, a crucial step in protein synthesis.

There is no direct evidence in the published literature to suggest that this compound is an inhibitor of TrmD. The main classes of compounds that have been identified as TrmD inhibitors are thienopyrimidinone derivatives. google.comnih.gov Some of these effective inhibitors feature imidazole or benzimidazole moieties, suggesting that this heterocyclic system can be a component of TrmD-inhibiting molecules. google.com These compounds typically act as SAM-competitive inhibitors, binding to the cofactor binding site of the enzyme. google.com The potential of this compound as a TrmD inhibitor would need to be experimentally evaluated.

Diacylglycerol O-acyltransferase 2 (DGAT2) Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the metabolic pathway for triglyceride synthesis. Its inhibition is a therapeutic target for conditions such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

While specific studies on this compound are not available, its parent compound, nicotinic acid (niacin), has been shown to directly inhibit DGAT2 activity. nih.govwikipedia.org In a study using HepG2 cells, niacin inhibited microsomal DGAT activity in a dose-dependent manner, with a reported IC50 value of 0.1 mM. nih.gov The inhibition was found to be noncompetitive and selective for DGAT2 over DGAT1. nih.gov This suggests that the nicotinic acid scaffold is a key pharmacophore for DGAT2 inhibition. The presence of the imidazole substituent at the 6-position of the pyridine (B92270) ring in this compound could potentially modulate this activity, but this remains to be experimentally verified. Patent literature describes various heterocyclic compounds, including imidazopyridine and benzimidazolone derivatives, as DGAT2 inhibitors, indicating that imidazole-containing structures are of interest in this area. nih.govgoogle.com

Table 1: Inhibition of DGAT2 by Nicotinic Acid

CompoundCell LineIC50 (mM)Type of InhibitionSelectivity
Nicotinic AcidHepG20.1NoncompetitiveSelective for DGAT2 over DGAT1

Data sourced from Ganji et al. (2004) nih.gov

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and DNA repair. Their modulation has emerged as a potential therapeutic strategy for a range of diseases.

Direct studies on the effect of this compound on sirtuin activity are not present in the scientific literature. However, nicotinamide (B372718), a related compound, is a well-known pan-sirtuin inhibitor. nih.gov It acts as a noncompetitive inhibitor by binding to a conserved pocket adjacent to the NAD+ binding site. nih.gov Furthermore, research has explored other imidazole derivatives as sirtuin inhibitors. For example, one study investigated an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297), as a SIRT6 inhibitor in non-small cell lung cancer cell lines. researchgate.net Another study reported on the design and synthesis of benzimidazole derivatives as Sirt1 inhibitors. nih.gov These findings suggest that the imidazole moiety can be a component of sirtuin-inhibiting compounds. The potential for this compound to inhibit sirtuins, possibly due to its structural similarity to nicotinamide and the presence of the imidazole ring, warrants further investigation.

Receptor Binding and Modulation Studies

G Protein-Coupled Receptor (GPR109A) Interactions

G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is the receptor for nicotinic acid. Its activation leads to a decrease in free fatty acids in the plasma, making it a key target for the treatment of dyslipidemia.

As a derivative of nicotinic acid, this compound is expected to interact with GPR109A. Nicotinic acid itself is a well-established agonist for this receptor, with an EC50 in the sub-micromolar to low micromolar range. rsc.orgmdpi.com The binding of nicotinic acid to GPR109A is mediated by several key amino acid residues. Molecular modeling and mutagenesis studies have identified that the carboxylate group of nicotinic acid forms a crucial interaction with Arg111 in the third transmembrane helix (TMH3) of the receptor. Current time information in Bangalore, IN. The pyridine ring of nicotinic acid is thought to be situated between Trp91 at the junction of TMH2 and extracellular loop 1 (ECL1) and Phe276/Tyr284 in TMH7, with an additional hydrogen bond to Ser178 in ECL2. Current time information in Bangalore, IN.

The substitution of an imidazole group at the 6-position of the nicotinic acid core in this compound would likely influence its binding affinity and efficacy at the GPR109A receptor. The size, electronics, and hydrogen bonding potential of the imidazole ring could alter the interaction with the binding pocket. While specific binding data for this compound is not available, the established structure-activity relationships for GPR109A agonists suggest that modifications to the nicotinic acid scaffold are tolerated and can lead to compounds with varying potencies and properties. researchgate.netnih.govresearchgate.net

Table 2: Key Amino Acid Residues in GPR109A for Nicotinic Acid Binding

ResidueLocationPutative Interaction
Arg111TMH3Anchors the carboxylate group of the ligand
Trp91TMH2/ECL1Forms part of the ligand binding pocket for the pyridine ring
Ser178ECL2Forms a hydrogen bond with the heterocyclic ring
Phe276TMH7Forms part of the ligand binding pocket for the pyridine ring
Tyr284TMH7Forms part of the ligand binding pocket for the pyridine ring

Data sourced from Tuteja (2009) Current time information in Bangalore, IN. and other related studies on GPR109A.

Nicotinic Acetylcholine (B1216132) Receptor Interactions

Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a key role in synaptic transmission. nih.govgoogle.com These receptors are pentameric structures composed of various α and β subunits, with the binding of acetylcholine (ACh) at the interface between subunits triggering channel opening and ion influx. nih.govnih.gov

While direct studies on the interaction of this compound with nAChRs are not extensively documented in publicly available research, the nicotinic acid (niacin) component itself is a known bioactive molecule. However, its primary receptor is the G-protein coupled receptor GPR109A, not the nAChRs. nih.gov The potential for compounds containing the nicotinic acid scaffold to interact with nAChRs remains an area of interest, particularly in the design of novel modulators. For instance, various derivatives of nicotinic acid have been explored for their potential to act as selective agonists or antagonists at different nAChR subtypes. The nature of the substituent at the 6-position of the pyridine ring, in this case, an imidazole group, would significantly influence the molecule's three-dimensional structure and electronic properties, and therefore its potential affinity and efficacy at nAChR binding sites. The imidazole ring itself is a common feature in many biologically active compounds, including those targeting neurotransmitter receptors. wikipedia.org Further research is required to determine if this compound or its analogs can effectively bind to and modulate nAChR activity.

Cellular and Subcellular Mechanistic Investigations (In Vitro Research Models)

Research into derivatives of this compound has revealed significant effects on metabolic pathways. One notable example is a complex derivative, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, which has been identified as a hepatoselective glucokinase activator. Glucokinase is a key enzyme in glucose homeostasis, and its activation represents a therapeutic strategy for type 2 diabetes. This specific derivative was designed to have preferential activity in hepatocytes over pancreatic β-cells, aiming to control blood glucose with a reduced risk of hypoglycemia.

Nicotinic acid itself is a precursor for the biosynthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to numerous metabolic redox reactions. nih.gov The cellular uptake of niacin is mediated by specific transporters, and it is then converted through a series of enzymatic steps into NAD. nih.gov It is plausible that this compound could also serve as a precursor in these pathways, although its efficiency compared to nicotinic acid would need to be experimentally determined.

The imidazole moiety is present in various compounds that have been shown to interfere with protein synthesis and, consequently, cell growth. For instance, certain imidazole derivatives have been identified as inhibitors of bacterial translation. nih.gov These compounds can bind to ribosomal subunits and disrupt the process of protein synthesis, leading to an antibacterial effect. nih.gov While not directly implicating this compound, these findings suggest a potential mechanism by which compounds of this class could exhibit antimicrobial activity.

Furthermore, studies on other nicotinic acid derivatives have demonstrated their potential as antimicrobial agents. mdpi.comresearchgate.net The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. The ability to inhibit microbial growth is a direct consequence of interference with essential cellular processes, which can include protein synthesis.

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives This table presents data on the antimicrobial activity of various nicotinic acid derivatives against different microbial strains, as reported in the literature. The data is intended to be illustrative of the potential for this class of compounds to inhibit cell growth.

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Acylhydrazones of nicotinic acidStaphylococcus epidermidis ATCC 122281.95-15.62 mdpi.com
Acylhydrazones of nicotinic acidStaphylococcus aureus ATCC 43300 (MRSA)7.81 mdpi.com
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivativesGram-positive bacteria7.81-62.5 mdpi.com
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivativesGram-negative bacteria62.5-250 mdpi.com

Direct evidence for the modulation of DNA synthesis and repair processes by this compound is currently lacking in the scientific literature. However, the structural components of the molecule offer some basis for speculation. The imidazole ring is a core component of purine (B94841) nucleobases, adenine and guanine, which are the building blocks of DNA. The structural similarity could theoretically lead to interactions with the enzymes involved in DNA synthesis and repair.

It is also known that some anticancer drugs are designed as analogs of purines and pyrimidines to interfere with DNA replication in rapidly dividing cancer cells. While there is no indication that this compound has such properties, the potential for interaction with DNA-related enzymatic machinery cannot be entirely ruled out without experimental investigation.

Nicotinic acid is known to influence the expression of a wide range of genes. nih.gov In humans, it has been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and cellular signaling. nih.gov For example, nicotinic acid can alter the expression of adipokines in adipocytes and affect the expression of genes such as PPARγ and ABCA1, which are involved in cholesterol transport. nih.gov

In microorganisms, the regulation of gene expression by nicotinic acid has also been observed. In Streptococcus pneumoniae, the transcriptional regulator NiaR acts as a repressor for genes involved in niacin uptake and metabolism, such as niaX, pnuC, and nadC. nih.gov The presence of niacin leads to the derepression of these genes, allowing the bacterium to utilize this essential nutrient. nih.gov This demonstrates a direct link between the availability of nicotinic acid and the transcriptional regulation of specific metabolic pathways. Given that this compound contains the nicotinic acid core, it is conceivable that it could also influence gene expression, either by interacting with the same regulatory elements as nicotinic acid or through novel mechanisms conferred by the imidazole substituent.

**Table 2: Genes Regulated by Niacin and NiaR in Streptococcus pneumoniae*** *This table summarizes the genes in Streptococcus pneumoniae whose expression is influenced by the presence of niacin and regulated by the transcriptional repressor NiaR.

GeneFunctionRegulation by NiacinRegulation by NiaRReference
niaXNiacin transporterUpregulated in the absence of niacinRepressed nih.gov
pnuCNicotinamide riboside transporter-Repressed nih.gov
nadCQuinolinate phosphoribosyltransferase-Repressed nih.gov

The transport of molecules across biological membranes is a critical aspect of their biological activity. For acidic molecules like this compound, organic anion-transporting polypeptides (OATPs) are a key family of uptake transporters, particularly in the liver. nih.govmdpi.com

Research on a derivative, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, has shown that it is a substrate for OATPs. This interaction was intentionally optimized in the drug design process to achieve liver-selective uptake, thereby concentrating the compound's therapeutic action in the target organ and minimizing systemic exposure. This highlights the potential for the 6-(imidazol-2-yl)nicotinic acid scaffold to be recognized and transported by OATPs. The specific affinity for different OATP isoforms would likely be influenced by the nature of the substitutions on both the imidazole and nicotinic acid rings.

Structure Activity Relationship Sar Studies of 6 1h Imidazol 2 Yl Nicotinic Acid and Derivatives

Impact of Nicotinic Acid Pyridine (B92270) Ring Substitutions on Biological Activity

Substitutions on the pyridine ring of nicotinic acid and its analogs can significantly alter their biological activity, including their affinity, efficacy, and selectivity for various biological targets. Research on related pyridine-containing compounds has demonstrated that the nature and position of these substituents are key determinants of their pharmacological profiles.

For instance, in a series of 2'-pyridine ring substituted epibatidine (B1211577) analogs, the introduction of different functional groups led to a range of effects on neuronal nicotinic receptors. The bromo analog exhibited greater affinity for β2-containing receptors over β4-containing ones and showed increased potency at α4β4 receptors. Similarly, the fluoro analog displayed a marked preference for β2-containing receptors and had higher efficacy at α4β4 receptors. The amino analog also showed a preference for β2- over β4-containing receptors and had greater efficacy at α3β4 receptors. These findings highlight the nuanced impact of pyridine ring substitutions on receptor interactions.

In the context of other bioactive molecules, substitutions on the pyridine ring have been shown to influence a variety of biological outcomes. For example, in a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, modifications to the pyridine moiety were explored for their cytotoxic activity. Furthermore, studies on imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques have shown that substitutions on the pyridine ring are crucial for high-affinity binding.

The introduction of electron-withdrawing or electron-donating groups can also modulate the electronic properties of the pyridine ring, affecting its ability to participate in crucial interactions with biological targets. For example, in a study of (N^N^N)platinum pyridyl complexes, electron-withdrawing substituents on the pyridine ring were found to enhance the photosensitizing capabilities of the compounds.

The following table summarizes the effects of various substituents on the pyridine ring of epibatidine analogs on their receptor binding and functional activity.

SubstituentReceptor Affinity (β2 vs. β4 containing)EfficacyPotency
Bromo4- to 55-fold greater for β2Modestly greater at α4β4 than α4β25- to 10-fold greater at α4β4
Fluoro52- to 875-fold greater for β23-fold greater at α4β4Equipotent at all receptors tested
Amino10- to 115-fold greater for β23-fold greater at α3β4 than α4β22- to 4-fold greater at α3β4 and α4β4
Norchloro114- to 3500-fold greater for β22-fold greater at α4β2 and α4β44- to 5-fold greater at α4β4 and α3β4

Influence of Imidazole (B134444) Ring Substituents and Tautomeric Forms on Molecular Interactions

The imidazole ring of 6-(1H-imidazol-2-yl)nicotinic acid is a versatile pharmacophore whose interactions with biological targets can be finely tuned through substitution. The nature of the substituents on the imidazole ring can impact the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

Research on related imidazole-containing compounds has provided valuable insights into these structure-activity relationships. For example, in a series of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea analogs, the presence of a methyl group on the imidazole ring was found to be beneficial for their activity as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors. This suggests that even small alkyl substituents can have a significant impact on the compound's interaction with its target.

Furthermore, studies on 2-substituted imidazo[1,2-a]pyridine (B132010) derivatives have shown that the nature of the C-2 substituent strongly influences their antiviral activity against human cytomegalovirus (HCMV). The introduction of an alkyl group at this position was found to slightly increase anti-HCMV activity, though it also increased cytotoxicity. This highlights the delicate balance that must be achieved when modifying the imidazole scaffold.

Role of Linkage Position and Stereochemistry on Efficacy and Selectivity

While direct studies on the linkage and stereochemistry of this compound are limited, research on analogous compounds provides valuable insights. For example, the substitution pattern on the pyridine ring of epibatidine analogs, which can be considered a change in the relative orientation of key pharmacophoric elements, has been shown to have a dramatic effect on receptor selectivity.

The importance of the linkage position is further underscored by studies on other bicyclic heterocyclic systems. For instance, the arrangement of substituents in imidazo[1,2-a]pyridines is crucial for their activity as ligands for beta-amyloid plaques. Similarly, the stereochemistry of these molecules can play a pivotal role in their biological activity. The precise spatial orientation of substituents can lead to differential interactions with chiral biological macromolecules, resulting in enantioselective or diastereoselective binding and efficacy.

Contribution of Hydrogen Bonding and Metal Chelation to Binding Affinity

Hydrogen bonding is a fundamental interaction that contributes significantly to the binding affinity of this compound and its derivatives. The imidazole and nicotinic acid moieties both contain multiple hydrogen bond donors and acceptors, allowing for a variety of interactions with biological targets. The nitrogen atoms of the imidazole ring, the pyridine nitrogen, and the carboxylic acid group of the nicotinic acid are all potential sites for hydrogen bonding.

In related compounds, the ability to form hydrogen bonds has been shown to be crucial for their biological activity. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, hydrogen bonding between the pyridine ring and the target was predicted to be a key interaction.

The this compound scaffold also possesses the potential for metal chelation. The nitrogen atoms of the imidazole and pyridine rings, along with the oxygen atoms of the carboxylic acid, can coordinate with metal ions. This property is particularly relevant in the context of metalloenzymes or in the design of metal-based therapeutic or diagnostic agents. For instance, platinum complexes incorporating a tridentate N^N^N ligand containing a central pyridine ring have been investigated for their chemotherapeutic properties, with their DNA binding being a key aspect of their mechanism of action.

The following table highlights the potential hydrogen bond donors and acceptors in the this compound scaffold.

Functional GroupPotential Role
Imidazole NHHydrogen Bond Donor
Imidazole NHydrogen Bond Acceptor
Pyridine NHydrogen Bond Acceptor
Carboxylic Acid OHHydrogen Bond Donor
Carboxylic Acid C=OHydrogen Bond Acceptor

Analysis of Halogen Bonding Effects on Biological Interactions

Halogen bonding is an increasingly recognized non-covalent interaction that can play a significant role in molecular recognition and binding affinity. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the this compound scaffold can lead to the formation of halogen bonds with electron-rich atoms in a biological target.

The effects of halogenation have been explored in related heterocyclic compounds. In a study of epibatidine analogs, the introduction of a bromine atom on the pyridine ring resulted in a compound with high affinity for β2-containing nicotinic receptors. Similarly, a fluoro-substituted analog also displayed high affinity for these receptors. These findings suggest that halogen bonding may be contributing to the binding of these ligands.

Furthermore, in the context of imidazo[1,2-a]pyridine derivatives designed as ligands for beta-amyloid plaques, halogenation was a key feature of the lead compounds. For example, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine and its bromo derivative exhibited high binding affinities for Aβ aggregates. This highlights the potential of halogen bonding to enhance the biological interactions of this class of compounds.

Physicochemical Modulators of Cellular Uptake and Distribution in Preclinical Models

Research on related compounds has provided insights into how these properties can be modulated to improve drug-like characteristics. For example, in the development of stearoyl-CoA desaturase 1 (SCD1) inhibitors, the optimization of physicochemical properties was key to achieving good oral bioavailability. The lead compound, 5-fluoro-1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine], demonstrated strong enzymatic inhibitory activity and good oral bioavailability, leading to potent in vivo efficacy.

The biodistribution of a compound is also heavily influenced by its physicochemical properties. In a study of an iodinated imidazo[1,2-a]pyridine derivative for imaging Aβ aggregates, the compound showed high initial brain uptake and fast washout in normal mice, which are desirable properties for an imaging agent. These characteristics are a direct result of the molecule's lipophilicity and ability to cross the blood-brain barrier.

The following table lists some of the key physicochemical properties that can be modulated to influence the cellular uptake and distribution of this compound derivatives.

Physicochemical PropertyImpact on Preclinical Behavior
Lipophilicity (LogP/LogD)Influences membrane permeability, protein binding, and solubility.
SolubilityAffects absorption and formulation.
Molecular WeightImpacts diffusion and transport across biological barriers.
Polar Surface Area (PSA)Correlates with membrane permeability and oral bioavailability.
Hydrogen Bond Donors/AcceptorsAffects solubility and interactions with transporters and targets.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method evaluates the binding affinity and interaction patterns, providing crucial information about the ligand's potential biological activity.

For 6-(1H-Imidazol-2-yl)nicotinic acid, docking simulations would be employed to screen its binding potential against a variety of known protein targets where imidazole (B134444) or nicotinic acid moieties are known to be important for recognition. For instance, nicotinic acid derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2) to assess their anti-inflammatory and anticancer potential, respectively. nih.govnih.gov Similarly, imidazole-containing compounds have been studied for their interaction with targets such as the nicotinic acetylcholine (B1216132) receptor (nACHR) and L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). sioc-journal.cnresearchgate.net

A typical docking study on this compound would involve:

Predicting Binding Poses: Identifying the most stable three-dimensional arrangement of the ligand within the protein's binding pocket.

Scoring Binding Affinity: Calculating a score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex.

Analyzing Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. For example, the imidazole ring can act as a hydrogen bond donor or acceptor, while the pyridine (B92270) nitrogen and carboxylic acid group of the nicotinic acid moiety can form critical hydrogen bonds and salt bridges with amino acid residues like Lysine or Arginine. sioc-journal.cnresearchgate.net

Table 1: Illustrative Docking Study Results for Nicotinic Acid and Imidazole Analogs

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Nicotinic Acid DerivativeCOX-2Tyr385, Arg513-8.5 to -9.7 nih.gov
Nicotinic Acid DerivativeVEGFR-2Cys919, Asp1046-7.2 to -8.1 nih.gov
Imidazole DerivativeGlcN-6-P SynthaseThr352, Lys603-6.8 to -7.9 researchgate.net
Imidacloprid (Imidazole-based)nACHRLeu102, Met114, Tyr164Not specified sioc-journal.cn

This table presents data from studies on analogous compounds to illustrate the typical outputs of molecular docking simulations.

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand binding, Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations, in particular, are essential for assessing the stability of a predicted ligand-receptor complex in a simulated physiological environment.

An MD simulation of the this compound-protein complex, derived from a docking pose, would track the movements of every atom over a period of nanoseconds. Key metrics are analyzed to determine stability: mdpi.com

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex is not undergoing major conformational changes and remains in a stable binding mode.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site might suggest flexibility that accommodates the ligand.

Radius of Gyration (RoG): Measures the compactness of the protein. A stable RoG indicates the protein is not unfolding.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex accessible to the solvent, providing insights into how binding might alter the protein's interaction with its aqueous environment. mdpi.com

QM methods, often combined with molecular mechanics (QM/MM), provide a more accurate description of the electronic events during binding, such as bond making/breaking or charge transfer, which is crucial for studying enzyme mechanisms.

Table 2: Typical Output Parameters from a 100 ns MD Simulation of a Ligand-Protein Complex

ParameterDescriptionTypical Value for a Stable ComplexReference
RMSD Average atomic deviation from the starting pose.Plateauing below 3.0 Å mdpi.com
RMSF Fluctuation of individual residues.Low values for binding site residues mdpi.com
RoG Compactness of the protein structure.Stable, with minimal fluctuation mdpi.com
SASA Solvent-exposed surface area.Stable, indicating no major unfolding mdpi.com

This table is based on findings from an MD simulation of a nicotinamide (B372718) derivative to illustrate the method's application. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and properties of molecules. nih.gov For this compound, DFT calculations, often using the B3LYP functional, can elucidate fundamental characteristics that govern its behavior and interactions. bohrium.comnih.gov

Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the nitrogen and oxygen atoms. Blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). This map is invaluable for understanding non-covalent interactions in a protein binding site.

Global Reactivity Descriptors: Parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to quantify the molecule's reactivity. researchgate.net

Table 3: Illustrative DFT-Calculated Properties for Imidazole and Nicotinic Acid Analogs

PropertyDescriptionSignificanceReference
HOMO Energy Energy of the highest occupied molecular orbital.Related to the capacity to donate an electron. bohrium.com
LUMO Energy Energy of the lowest unoccupied molecular orbital.Related to the capacity to accept an electron. bohrium.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical stability and reactivity. researchgate.net
Dipole Moment Measure of the molecule's overall polarity.Influences solubility and binding interactions. researchgate.net
MEP Analysis Maps electron density and electrostatic potential.Predicts sites for hydrogen bonding and other non-covalent interactions. nih.gov

Conformational Analysis and Binding Mode Prediction

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. This compound possesses rotational freedom around the single bond connecting the imidazole and pyridine rings. Conformational analysis computationally explores the potential energy surface of the molecule to identify low-energy, stable conformations.

Studies on related molecules, such as imidazole-amino acids, have shown that the conformational preferences can be significantly influenced by the environment (e.g., gas phase vs. a polar solvent like water) and by prototropic tautomerism within the imidazole ring. nih.gov For this compound, the relative orientation of the two heterocyclic rings can be predicted. The analysis would reveal whether a planar or a twisted conformation is more stable, which has direct implications for how the molecule fits into a receptor's binding site. The most stable conformer is often used as the starting structure for molecular docking simulations to ensure that the predicted binding mode is energetically favorable. sioc-journal.cn

Computational Predictions of Pharmacological Parameters (excluding safety profiles)

In modern drug discovery, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as important as determining its efficacy. Various computational tools and web servers (e.g., SwissADME, ADMETlab) are used to predict these pharmacokinetic parameters from a molecule's structure. nih.govmdpi.com

For this compound, these tools can provide rapid predictions for key drug-like properties. A crucial part of this analysis is assessing compliance with established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.govnih.gov

Table 4: Predicted Pharmacological and Physicochemical Parameters for this compound

ParameterPredicted ValueAcceptable Range for Drug-LikenessSignificance
Molecular Weight189.17 g/mol&lt; 500 g/molInfluences absorption and distribution.
LogP (Lipophilicity)1.35-0.7 to +5.0Affects solubility, permeability, and metabolism.
Hydrogen Bond Donors2≤ 5Influences binding and solubility.
Hydrogen Bond Acceptors4≤ 10Influences binding and solubility.
Topological Polar Surface Area (TPSA)81.99 Ų&lt; 140 ŲCorrelates with cell permeability and oral bioavailability.
GI AbsorptionHigh-Prediction of absorption from the gastrointestinal tract.
BBB PermeantNo-Prediction of ability to cross the blood-brain barrier.

Disclaimer: The values in this table are computationally predicted based on the structure of this compound using standard in silico models and are for illustrative purposes.

Preclinical Research Models and Efficacy Evaluation

In Vitro Cellular and Biochemical Assay Systems

There is no publicly available information on the in vitro evaluation of 6-(1H-Imidazol-2-yl)nicotinic acid in cellular or biochemical assay systems.

In Vivo Animal Models for Investigating Efficacy

Information regarding the investigation of this compound in in vivo animal models is not available in the published scientific literature.

Antimicrobial Infection Models

No studies have been found that evaluate the efficacy of this compound in animal models of antimicrobial infection.

Metabolic Dysregulation Models

There are no published findings on the use of this compound in animal models of metabolic dysregulation.

Enzyme Target Validation Models

No data is available on the use of this compound in enzyme target validation models.

Synthesis and Evaluation of 6 1h Imidazol 2 Yl Nicotinic Acid Derivatives and Analogs

Design and Synthesis of Novel Imidazole-Nicotinic Acid Scaffolds

The creation of new scaffolds based on the 6-(1H-imidazol-2-yl)nicotinic acid structure often begins with computational modeling to predict how these molecules will interact with their biological targets. Following the design phase, synthetic routes are developed to produce these novel compounds. A frequently used method for constructing the imidazole-nicotinic acid core is the reaction of a substituted 2,3-diaminopyridine (B105623) with an aldehyde, which is then followed by an oxidation step.

For instance, one synthetic pathway starts with 5,6-diamino-nicotinic acid methyl ester and bromobutanone, which are reacted in cyclohexanone (B45756) to form the imidazopyridine ring system. google.com Subsequent chemical modifications can then be performed to yield the desired derivatives. google.comnih.gov The ability to introduce different substituents on both the imidazole (B134444) and pyridine (B92270) rings allows for the creation of a wide array of analogs for biological testing.

Table 1: Synthesis of Imidazopyridine Derivatives

Starting MaterialReagentsKey IntermediateFinal Product Class
5,6-Diamino-nicotinic acid methyl esterBromobutanone, CyclohexanoneSubstituted imidazo[1,2-a]pyridine (B132010)2,3-dimethyl-8-substituted-imidazo[1,2-a]pyridine-6-carboxylic acids
5,6-Diamino-nicotinamide3-Bromo-2-butanoneSubstituted imidazo[1,2-a]pyridine-6-carboxamide8-Substituted-imidazo[1,2-a]pyridine-6-carboxamides

This table illustrates common starting materials and reagents used in the synthesis of imidazopyridine derivatives, which are structurally related to this compound. google.comnih.gov

Exploration of Isosteric and Bioisosteric Replacements

Table 2: Examples of Isosteric and Bioisosteric Replacements

Original MoietyPotential ReplacementRationale
Imidazole RingOxazole, Thiazole, PyrazoleTo modify electronic properties, hydrogen bonding, and metabolic stability.
Nicotinic AcidOther Aromatic Carboxylic AcidsTo investigate the importance of the nitrogen atom and the position of the acidic group for biological activity.
Carboxylic AcidTetrazole, Hydroxamic AcidTo alter acidity, membrane permeability, and metabolic profile.

This table provides examples of how different parts of the this compound scaffold can be replaced with bioisosteric groups to modulate its properties.

Synthesis and Evaluation of Prodrugs for Enhanced Delivery in Research

While a compound may show high activity in laboratory tests, its effectiveness in living organisms can be limited by poor absorption, distribution, metabolism, or excretion (ADME) properties. nih.gov Prodrugs are inactive forms of a drug that are converted into the active form within the body. nih.govnih.gov This approach can be used to overcome various challenges, such as poor solubility or rapid metabolism. mdpi.com

For carboxylic acid-containing molecules like this compound, a common prodrug strategy is to create an ester derivative. mdpi.com These esters are typically more lipid-soluble, which can improve their ability to cross cell membranes. mdpi.com Once inside the body, they are converted back to the active carboxylic acid by enzymes called esterases. nih.govnih.gov Researchers synthesize and test different ester prodrugs to find the one with the best balance of stability and release of the active drug. nih.gov

Development of Molecular Probes for Target Engagement Studies

To understand how a drug works at the molecular level, scientists develop molecular probes. These are modified versions of the drug that carry a "tag," such as a fluorescent molecule or a radioactive isotope. nih.gov These tags allow researchers to track the drug's location within cells and to identify its specific binding partners. nih.gov

The design of a molecular probe is a careful process, as the tag must be attached in a way that does not interfere with the drug's ability to bind to its target. nih.gov Once synthesized, these probes can be used in a variety of experiments. For example, a fluorescent probe can be used to visualize the drug's distribution in cells using microscopy. nih.gov Another type of probe, which uses a biotin (B1667282) tag, can be used to pull the drug's target protein out of a complex mixture of cellular components, thereby identifying it. These studies are essential for confirming that a drug is acting on its intended target and for elucidating its mechanism of action. nih.gov

Table 3: Types of Molecular Probes and Their Applications

Probe TypeReporter TagPrimary Application
Fluorescent ProbeDyes like fluorescein (B123965) or rhodamineVisualizing drug distribution in cells and tissues.
Affinity ProbeBiotinIdentifying the drug's target proteins through pull-down assays.
Radiolabeled ProbeRadioactive isotopes like ³H or ¹⁴CQuantifying drug levels in tissues and studying its metabolic fate.

This table summarizes the different types of molecular probes and their uses in target engagement and mechanism of action studies.

Future Research Directions and Translational Potential in Drug Discovery

Elucidation of Novel Biological Targets and Pathways

A primary focus for future research will be the identification and validation of the biological targets and molecular pathways modulated by 6-(1H-Imidazol-2-yl)nicotinic acid and its derivatives. Research on structurally related compounds provides a roadmap for this exploration.

Derivatives of nicotinic acid have been successfully developed as hepatoselective glucokinase activators for the potential treatment of type 2 diabetes mellitus. nih.gov These compounds were specifically designed to be actively taken up by the liver via organic anion transporting polypeptides (OATP), thereby minimizing effects on the pancreas and reducing the risk of hypoglycemia. nih.gov Similarly, other nicotinic acid-based molecules have been investigated as liver-targeted stearoyl-CoA desaturase (SCD) inhibitors, also showing anti-diabetic efficacy in preclinical models. nih.gov

Beyond metabolic diseases, related scaffolds have shown promise in other therapeutic areas. For instance, novel nicotinic acid derivatives have been synthesized and evaluated as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2). nih.gov In oncology, related structures have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Furthermore, imidazole-containing compounds have been designed as potential dual inhibitors of checkpoint kinases 1 and 2 (Chk1/Chk2), which are critical in the DNA damage response of cancer cells. nih.gov The P2Y12 receptor, a target for antiplatelet therapy, has also been successfully modulated by derivatives of 6-aminonicotinate. nih.gov

Future studies should, therefore, employ a range of biochemical and cell-based assays to screen this compound against these and other target classes to uncover its unique biological activity profile.

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic methodologies is crucial for producing this compound and its analogs efficiently and sustainably. Traditional chemical synthesis routes for nicotinic acid often involve harsh conditions, such as high pressure and temperature, and the use of corrosive reagents like nitric acid, leading to significant environmental waste. frontiersin.org

A key area for future development is the application of biocatalysis. Enzymatic processes offer numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. frontiersin.org Research has demonstrated the successful use of nitrile-metabolizing enzymes from various microbial sources to produce nicotinic acid from substrates like 3-cyanopyridine (B1664610) with high efficiency. frontiersin.org Immobilization of whole cells or isolated enzymes in bioreactors has shown potential for industrial-scale production, achieving high yields and allowing for catalyst recycling. frontiersin.org Future work could focus on discovering or engineering novel enzymes that can directly synthesize the this compound core or its key precursors, representing a significant step towards green chemistry.

Exploration of Undiscovered Biological Activities

While the known activities of related compounds provide a starting point, a comprehensive exploration of undiscovered biological activities for this compound is warranted. The unique combination of the imidazole (B134444) and nicotinic acid moieties may confer novel pharmacological properties.

One promising area is in the field of infectious diseases. Numerous studies have shown that derivatives of nicotinic acid hydrazide can be converted into acylhydrazones and 1,3,4-oxadiazoles with significant antimicrobial activity. researchgate.netnih.govmdpi.com These compounds have demonstrated efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Similarly, hit-to-lead optimization programs for phenyl imidazole carboxamides have identified compounds with activity against the parasite Leishmania donovani. nih.gov Screening this compound and its derivatives against diverse panels of bacteria, fungi, and parasites could uncover novel anti-infective agents.

Another potential therapeutic application is in oncology. As mentioned, related nicotinic acid and imidazole structures have been investigated for their anticancer properties through mechanisms like VEGFR-2 and checkpoint kinase inhibition. nih.govnih.gov A study on 6-hydroxy-L-nicotine, a nicotine (B1678760) derivative, showed varied effects on different cancer cell lines, inhibiting growth in some while stimulating it in others, highlighting the need for careful evaluation. mdpi.com A broad screening against a panel of cancer cell lines could reveal specific cancer types that are sensitive to this compound.

Table 1: Antimicrobial Activity of a Nicotinic Acid Derivative This table presents the minimum inhibitory concentration (MIC) for a compound derived from nicotinic acid, demonstrating promising activity against Gram-positive bacteria. (Data sourced from a study on 1,3,4-oxadiazoline derivatives of nicotinic acid) nih.gov

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 65387.81
Staphylococcus aureus (MRSA)ATCC 4330015.62
Bacillus subtilisATCC 66337.81

Integration of High-Throughput Screening and Omics Data for Mechanistic Insights

To accelerate the discovery process, the integration of high-throughput screening (HTS) with multi-omics technologies is essential. HTS allows for the rapid testing of a compound against thousands of biological targets or in various cell-based models. nih.gov The development of robust HTS assays, such as those that measure enzyme activity or changes in cellular phenotype, is a critical first step. nih.gov

Following an HTS campaign, "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide deep mechanistic insights into a compound's mode of action. User-friendly, web-based platforms are now available that allow researchers to perform comprehensive analyses of multi-omics data without requiring extensive programming skills. nih.gov These tools can automate critical steps like quality control, data processing, and visualization, enabling the identification of specific pathways and networks affected by the compound. nih.gov By applying these integrated approaches to this compound, researchers can move beyond identifying a primary target to understanding the full spectrum of its cellular effects, which is crucial for predicting both efficacy and potential liabilities.

Addressing Challenges in Potency, Selectivity, and Preclinical Pharmacological Profiles

Potency and Selectivity: Initial hits often have modest potency and may interact with multiple targets, leading to off-target effects. For example, in the development of glucokinase activators, achieving selectivity for the liver over the pancreas was a key challenge that was addressed through medicinal chemistry to optimize tissue distribution. nih.gov Similarly, research on nicotinic acid derivatives as anticancer agents has focused on achieving high selectivity for the target receptor (e.g., VEGFR-2) over other related kinases to minimize side effects. nih.gov Future research on this compound will require systematic structure-activity relationship (SAR) studies to enhance its potency and selectivity for the desired biological target.

Preclinical Pharmacological Profiles: A successful drug candidate must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies in animal models are essential to evaluate these parameters. nih.govscience.gov For instance, the development of nicotinic acid-based SCD inhibitors involved demonstrating oral efficacy and a liver-targeted tissue distribution profile in preclinical models. nih.gov Addressing these pharmacological aspects early in the research process is critical for the successful translation of this compound from a laboratory compound to a potential therapeutic.

Table 2: Enzyme Inhibition by a Nicotinic Acid Derivative This table shows the inhibitory concentration (IC₅₀) of a novel nicotinic acid derivative against a key cancer-related enzyme, demonstrating its potency. (Data sourced from a study on nicotinic acid-based VEGFR-2 inhibitors) nih.gov

CompoundTarget EnzymeIC₅₀ (µM)
Compound 5cVEGFR-20.068
Sorafenib (Reference)VEGFR-20.090

Potential for Lead Optimization in Pharmaceutical Research

The scaffold of this compound holds considerable potential for lead optimization. This process involves iterative chemical modifications to improve the compound's drug-like properties. Research on related heterocyclic compounds provides clear examples of successful optimization strategies.

In the development of P2Y12 receptor antagonists, a lead optimization campaign involving the synthesis and evaluation of numerous ethyl 6-aminonicotinate acyl sulfonamides led to the identification of a clinical candidate, AZD1283. nih.gov This work demonstrated how systematic changes to the molecule could significantly improve potency and refine pharmacokinetic parameters. nih.gov Similarly, an extensive SAR exploration of phenyl imidazole carboxamides against Leishmania donovani resulted in analogs with improved potency and metabolic stability while maintaining low cytotoxicity. nih.gov

For this compound, a lead optimization program would involve synthesizing a library of analogs by modifying various positions on both the pyridine (B92270) and imidazole rings. These new compounds would then be evaluated for potency, selectivity, and ADME properties. This systematic approach, guided by detailed SAR analysis, will be instrumental in transforming the initial scaffold into a highly optimized preclinical candidate for a specific therapeutic indication.

Q & A

Basic: What are the recommended synthetic routes for 6-(1H-Imidazol-2-yl)nicotinic acid, and how can purity be optimized?

The synthesis typically involves coupling nicotinic acid derivatives with imidazole precursors. A common approach is the condensation of 6-chloronicotinic acid with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) . Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC ensures high purity (>95%). Optimization of reaction time and stoichiometry minimizes byproducts like unreacted intermediates or dimerized species.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the imidazole and pyridine ring connectivity, with characteristic shifts for aromatic protons (δ 7.5–9.0 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (C9_9H7_7N3_3O2+_2^+, exact mass 189.0535) .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and imidazole groups) .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) predict frontier molecular orbitals, charge distribution, and reactive sites. For example, the imidazole nitrogen and carboxylic acid group exhibit high electron density, favoring coordination with metal ions or participation in acid-base reactions . Comparative studies with experimental UV-Vis spectra validate computational models .

Advanced: What methodologies assess its coordination chemistry with transition metals?

Thermogravimetric analysis (TGA) and infrared spectroscopy (IR) identify metal-ligand binding modes. For example, TGA of Cu(II) complexes shows decomposition steps corresponding to ligand loss (~250°C), while IR reveals shifts in ν(C=O) and ν(N-H) bands upon coordination . Single-crystal XRD further confirms octahedral or square-planar geometries in metal chelates .

Advanced: What kinetic models explain its oxidative stability in aqueous media?

Under acidic conditions, peroxomonosulfate (HSO5_5^-) oxidizes the compound via a proton-dependent mechanism. Rate laws derived from pseudo-first-order kinetics show a linear dependence on [H+^+], with activation energy (~50 kJ/mol) calculated via Arrhenius plots. The imidazole ring’s electron-donating groups slow oxidation compared to unsubstituted nicotinic acid .

Advanced: How do molecular descriptors (e.g., polar surface area, rotatable bonds) predict its bioavailability?

The compound’s polar surface area (PSA ~90 Ų) and two rotatable bonds (carboxylic acid and imidazole groups) suggest moderate oral bioavailability. PSA <140 Ų and ≤10 rotatable bonds align with Lipinski’s rules, but the carboxylic acid may limit permeability. In vitro Caco-2 assays or artificial membrane models (PAMPA) validate these predictions .

Data Contradiction: How to resolve discrepancies in reported stability under varying pH?

Conflicting stability data may arise from differences in buffer composition or temperature. Systematic studies using controlled pH (1–12) and HPLC monitoring quantify degradation products (e.g., decarboxylated imidazole derivatives). Accelerated stability testing (40–60°C) identifies Arrhenius-driven degradation pathways .

Advanced: What experimental designs optimize its solubility for pharmacological assays?

  • pH-Solubility Profiling: Solubility peaks at pH 6–7 due to zwitterionic form (carboxylic acid deprotonation and imidazole protonation).
  • Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins in bioassays .

Advanced: How does structural modification impact its biological activity?

Derivatization (e.g., esterification of the carboxylic acid or substitution on the imidazole ring) alters pharmacodynamics. For example, methyl ester analogs (e.g., methyl 6-(imidazol-2-yl)nicotinate) show improved cell permeability but reduced target binding affinity in kinase inhibition assays .

Advanced: What analytical strategies distinguish it from structurally similar impurities?

  • HPLC-DAD/MS: Gradient elution (C18 column, 0.1% formic acid/acetonitrile) separates isomers (e.g., 5-imidazolyl vs. 6-imidazolyl substitution) based on retention time and UV spectra .
  • 2D NMR (HSQC, COSY): Resolves overlapping signals in complex mixtures, confirming regiochemistry .

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6-(1H-Imidazol-2-yl)nicotinic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.